molecular formula C9H10ClF2NO2 B2624217 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride CAS No. 2490374-72-4

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride

Cat. No.: B2624217
CAS No.: 2490374-72-4
M. Wt: 237.63
InChI Key: LXHHUICJKDQUKW-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C9H9F2NO2·HCl. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-amino-1,1-difluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Substitution Reaction: The benzoic acid undergoes a substitution reaction with 2-amino-1,1-difluoroethane under controlled conditions to introduce the 2-amino-1,1-difluoroethyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the substituted benzoic acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the amino group.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 2-amino-1,1-difluoroethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid;hydrochloride: Lacks the difluoro substitution, resulting in different chemical properties.

    4-(2-Amino-1,1-difluoroethyl)phenol;hydrochloride: Similar structure but with a phenol group instead of a carboxylic acid.

Uniqueness

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is unique due to the presence of the 2-amino-1,1-difluoroethyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it valuable in various research applications.

Properties

IUPAC Name

4-(2-amino-1,1-difluoroethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-9(11,5-12)7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHUICJKDQUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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